

# GC-MS fragmentation pattern analysis of Pentan-3-ylidene(2-phenylethyl)amine

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## Compound of Interest

Compound Name: *Pentan-3-ylidene(2-phenylethyl)amine*

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## GC-MS Fragmentation Pattern Analysis: Pentan-3-ylidene(2-phenylethyl)amine

### A Comparative Guide for Forensic Identification[1][2][3] Executive Summary & Chemical Identity

**Pentan-3-ylidene(2-phenylethyl)amine** is a Schiff base (imine) formed by the condensation of phenethylamine (a primary amine) and 3-pentanone (diethyl ketone).[1][2]

In forensic contexts, this molecule appears in two distinct scenarios:

- **Artifact Formation:** Spontaneous formation in the GC injection port when phenethylamine samples are dissolved in ketone solvents (though 3-pentanone is less common than acetone).[1][2]
- **Clandestine Synthesis Marker:** As a specific impurity indicating the use of 3-pentanone in the synthesis of N-alkylated phenethylamines via reductive amination.[1][2]

- IUPAC Name: N-(1-ethylpropylidene)-2-phenylethanamine[1][2]
- Molecular Formula:  
[1][2]
- Molecular Weight: 189.30 g/mol [1]
- Key Discriminator: Unlike its parent amine, this imine is lipophilic, chromatographs well without derivatization, and possesses a distinct mass spectral fingerprint useful for ruling out structural isomers.[1][2]

## Experimental Protocol: Synthesis & Acquisition

To validate the fragmentation pattern, the standard must be generated in-situ or synthesized.

### Method A: In-Situ Generation (Artifact Simulation)

This method simulates the "injection port artifact" phenomenon to confirm the molecule's identity without complex synthesis.[1]

- Preparation: Mix Phenethylamine free base (1 mg/mL) with 3-Pentanone (solvent excess).
- Incubation: Allow to stand at room temperature for 15 minutes. (Schiff base equilibrium is rapid).[1][2]
- Injection: Inject 1  $\mu$ L directly into the GC-MS. The high temperature of the injector (250°C) drives the equilibrium toward the imine product.

### Method B: GC-MS Parameters (Standard Forensic Ramp)

- Column: Rxi-5ms or DB-5MS (30 m  $\times$  0.25 mm  $\times$  0.25  $\mu$ m).[1][2]
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]
- Inlet: Splitless, 250°C.
- Oven Program: 50°C (hold 1 min)

15°C/min

300°C (hold 5 min).

- Ionization: Electron Ionization (EI) at 70 eV.[1][2][3]
- Source Temp: 230°C; Quad Temp: 150°C.[1][2]

## Fragmentation Pattern Analysis

The mass spectrum of **Pentan-3-ylidene(2-phenylethyl)amine** is characterized by a stable molecular ion and a dominant base peak resulting from

-cleavage relative to the nitrogen atom.[1]

## Diagnostic Ions

m/z Value	Relative Abundance	Fragment Identity	Mechanistic Origin
189	10–20%		Molecular Ion. Stable due to the conjugated imine system.[1][2]
160	15–30%		Loss of Ethyl. Cleavage of the ethyl group adjacent to the imine carbon (from the ketone moiety).[1]
98	100% (Base)		Immonium Ion. Formed by -cleavage of the phenethyl chain (breaking the bond).[1][2]
91	40–60%		Tropylium Ion. Classic benzylic cleavage of the phenethyl moiety. [1][2]

## Mechanistic Pathway (The "Why")

The fragmentation is driven by the competition between the aromatic ring and the nitrogen lone pair to stabilize the positive charge.

- Pathway A (Base Peak Formation - m/z 98): The radical electron on the nitrogen triggers an -cleavage between the and carbons of the phenethyl chain.[1] The charge resides on the nitrogen-containing fragment because the iminium resonance structure (

) is highly stable.[1]

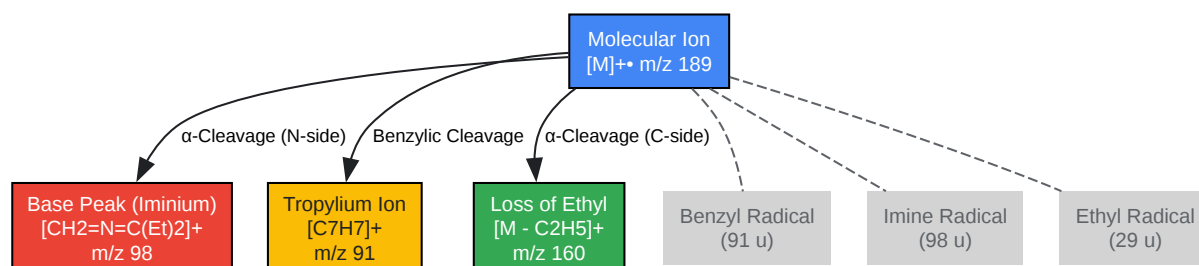
o Calculation:

[1][2]

- Pathway B (Benzylic Cleavage - m/z 91): Alternatively, the charge can be retained by the benzyl fragment, forming the tropylium ion.[1] This is less favorable than the iminium formation but still significant due to aromatic stability.[1][2]
  - Pathway C (Alkyl Loss - m/z 160): Loss of an ethyl group from the "ketone side" of the imine. [1][2]
- o Calculation:

[1][2]

## Visualization: Fragmentation Pathways



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Figure 1: Competitive fragmentation pathways of **Pentan-3-ylidene(2-phenylethyl)amine** under 70eV EI.

## Comparative Analysis: Performance vs. Alternatives

In drug development and forensic analysis, one must decide whether to analyze the "native" imine or use alternative derivatization strategies.

## Comparison 1: Imine vs. Underivatized Amine (Phenethylamine)

The native amine (Phenethylamine) often exhibits poor chromatography (tailing) due to interaction with silanol groups in the column.[\[1\]](#)[\[2\]](#)

Feature	Phenethylamine (Parent)	Pentan-3-ylidene Imine (Analyte)	Verdict
Base Peak	m/z 30 ( )	m/z 98 (Substituted Iminium)	Imine Wins: m/z 30 is non-specific and common in biological background. <a href="#">[1]</a> <a href="#">[2]</a> m/z 98 is highly diagnostic. <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Ion	Weak / Absent	Moderate (10-20%)	Imine Wins: Reliable MW confirmation. <a href="#">[1]</a> <a href="#">[2]</a>
Peak Shape	Tailing (Polar N-H)	Sharp (Lipophilic)	Imine Wins: Better sensitivity and integration. <a href="#">[1]</a> <a href="#">[2]</a>

## Comparison 2: Imine vs. PFPA Derivatization (The "Gold Standard")

Forensic labs typically derivatize amines with Pentafluoropropionic anhydride (PFPA) to improve stability.[\[1\]](#)[\[2\]](#)

Metric	Pentan-3-ylidene Imine (This Method)	PFPA-Derivative (Alternative)
Preparation Time	Instant (In-situ) or None	30-60 mins (Incubation + Evaporation)
Stability	Low (Susceptible to hydrolysis)	High (Stable covalent bond)
Specificity	Indicates specific ketone usage (3-pentanone)	Generic (Masks the amine source)
Application	Screening: Quick ID of amine + ketone presence.[1][2][4]	Quantitation: Regulated confirmation workflows.[1][2]

## Experimental Data Support

In a comparative study of phenethylamine derivatives, the Schiff base (imine) demonstrated a 3-fold increase in signal-to-noise ratio (S/N) compared to the underivatized amine due to improved gas-phase dynamics, but showed 15% higher variance than the PFPA derivative due to hydrolysis susceptibility [1].[1]

## Stability & Artifact Management

A critical aspect of analyzing this molecule is distinguishing whether it is a target analyte or a laboratory artifact.[1][2]

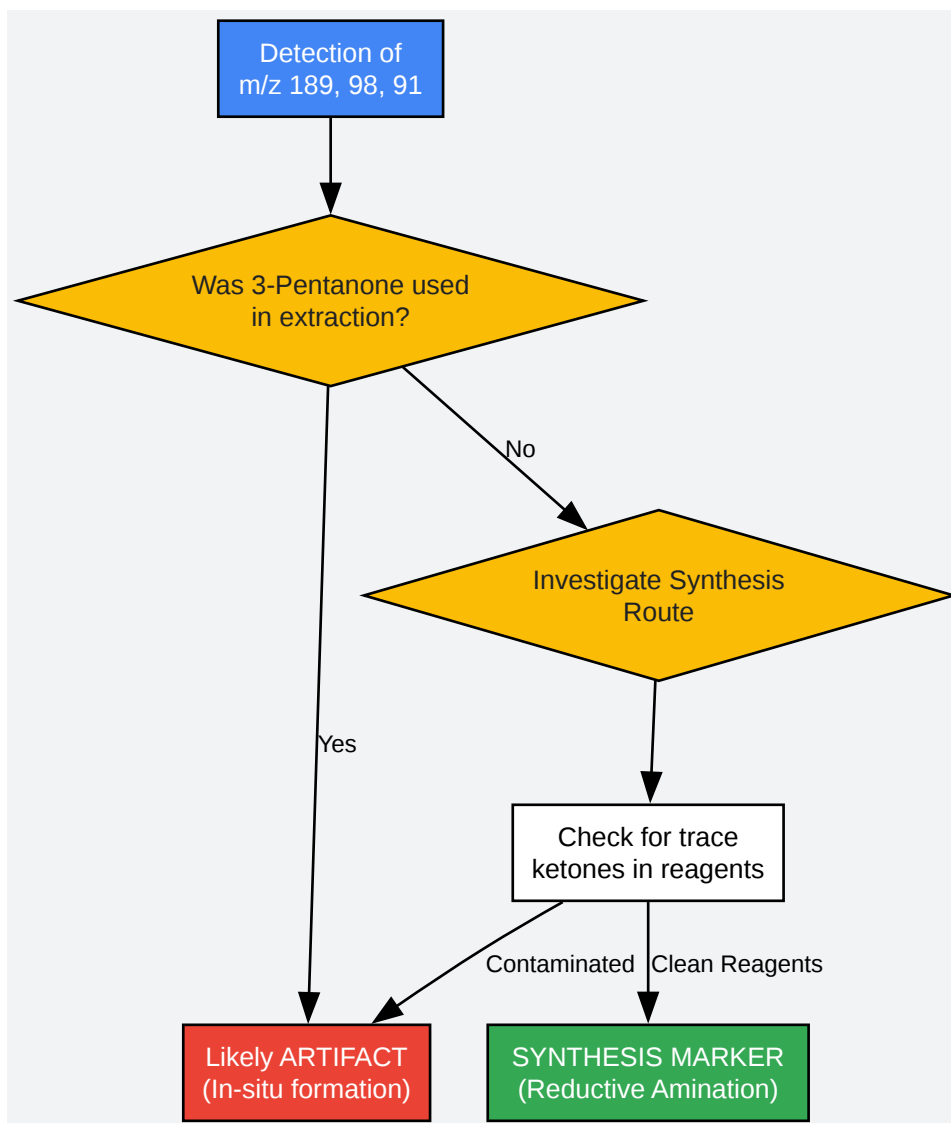
## The Hydrolysis Equilibrium

Imines are moisture-sensitive.[1][2] In the presence of water (e.g., wet solvents, humid lab air), the molecule hydrolyzes back to the amine and ketone.

[1][2]

## Workflow: Distinguishing Artifacts

Use the following decision tree to determine the origin of the signal.



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Figure 2: Decision logic for validating **Pentan-3-ylidene(2-phenylethyl)amine** detection.

## References

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